molecular formula C16H13N3OS B4010483 1,2,3-benzothiadiazol-5-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone

1,2,3-benzothiadiazol-5-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone

Cat. No.: B4010483
M. Wt: 295.4 g/mol
InChI Key: AEYYFAVETZKCOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-Benzothiadiazol-5-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone is a complex organic compound that features a benzothiadiazole moiety fused with a dihydroindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-benzothiadiazol-5-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone typically involves multiple steps. One common method starts with the preparation of the benzothiadiazole core, which can be synthesized by the diazotisation reaction of 2-aminothiophenol or its disulfide with sodium nitrite . This intermediate is then reacted with 2-methyl-2,3-dihydroindole under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Benzothiadiazol-5-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction might yield an alcohol or amine derivative.

Scientific Research Applications

1,2,3-Benzothiadiazol-5-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2,3-benzothiadiazol-5-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The benzothiadiazole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to changes in cellular processes, such as cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3-Benzothiadiazol-5-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone is unique due to its combination of benzothiadiazole and dihydroindole structures

Properties

IUPAC Name

1,2,3-benzothiadiazol-5-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c1-10-8-11-4-2-3-5-14(11)19(10)16(20)12-6-7-15-13(9-12)17-18-21-15/h2-7,9-10H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYYFAVETZKCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC4=C(C=C3)SN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,3-benzothiadiazol-5-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
1,2,3-benzothiadiazol-5-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
1,2,3-benzothiadiazol-5-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone
Reactant of Route 4
1,2,3-benzothiadiazol-5-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone
Reactant of Route 5
1,2,3-benzothiadiazol-5-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone
Reactant of Route 6
1,2,3-benzothiadiazol-5-yl-(2-methyl-2,3-dihydroindol-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.